DL-Cystathionine dihydrochloride

描述

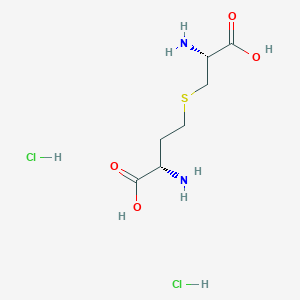

Structure

2D Structure

3D Structure of Parent

属性

分子式 |

C7H16Cl2N2O4S |

|---|---|

分子量 |

295.18 g/mol |

IUPAC 名称 |

(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid;dihydrochloride |

InChI |

InChI=1S/C7H14N2O4S.2ClH/c8-4(6(10)11)1-2-14-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H/t4-,5-;;/m0../s1 |

InChI 键 |

BDKXLTOHYQEAIO-RSLHMRQOSA-N |

手性 SMILES |

C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl |

规范 SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

The Role of DL-Cystathionine Dihydrochloride in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Cystathionine dihydrochloride (B599025), a stable salt form of the non-proteinogenic amino acid cystathionine (B15957), serves as a critical intermediate in the transsulfuration pathway. This pathway is central to sulfur-containing amino acid metabolism, governing the synthesis of cysteine from homocysteine. As a key metabolite, DL-cystathionine dihydrochloride is indispensable for in vitro studies of the enzymes that regulate this pathway: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). Dysregulation of this pathway is implicated in various pathologies, including homocystinuria, cardiovascular diseases, and neurodegenerative disorders, making this compound a vital tool for researchers in drug discovery and development. This guide provides an in-depth overview of the function of this compound, detailed experimental protocols for its use, and a summary of key quantitative data related to the enzymes that metabolize it.

Introduction: The Transsulfuration Pathway and the Central Role of Cystathionine

The transsulfuration pathway is a metabolic route that facilitates the conversion of homocysteine to cysteine. This process is crucial for the regulation of homocysteine levels, a known risk factor for cardiovascular disease, and for the de novo synthesis of cysteine, a precursor for the major intracellular antioxidant, glutathione. The pathway is primarily active in the liver and kidneys.

The formation and cleavage of cystathionine are the central reactions of this pathway, catalyzed by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes:

-

Cystathionine β-Synthase (CBS): This enzyme catalyzes the condensation of serine and homocysteine to form cystathionine.

-

Cystathionine γ-Lyase (CSE or CTH): This enzyme catalyzes the subsequent cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

This compound provides a stable and soluble source of cystathionine for studying the kinetics and inhibition of these enzymes, as well as for investigating the overall flux and regulation of the transsulfuration pathway.

Biochemical Function of DL-Cystathionine

DL-Cystathionine itself does not have a direct physiological function but exists as a critical intermediate metabolite. Its primary role is to act as a substrate for cystathionine γ-lyase (CSE), which in turn produces cysteine. This function is vital for:

-

Cysteine Biosynthesis: Providing the sole de novo pathway for cysteine synthesis in mammals.

-

Homocysteine Homeostasis: Facilitating the irreversible removal of homocysteine from the methionine cycle.

-

Glutathione Production: Supplying the cysteine necessary for the synthesis of glutathione, a key antioxidant.

-

Hydrogen Sulfide (B99878) (H₂S) Generation: Cysteine, the product of cystathionine cleavage, can be a substrate for H₂S production by both CBS and CSE. H₂S is a gaseous signaling molecule with roles in vasodilation, neuromodulation, and cytoprotection.

The dihydrochloride salt form enhances the stability and solubility of cystathionine, making it suitable for use in aqueous buffers for a variety of in vitro experimental applications.

Quantitative Data: Enzyme Kinetics and Inhibition

The study of CBS and CSE is fundamental to understanding the transsulfuration pathway. DL-Cystathionine is a key reagent in the characterization of these enzymes.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are critical parameters for understanding enzyme-substrate interactions.

| Enzyme | Substrate(s) | Kₘ (mM) | Vₘₐₓ (units/mg) | kcat (s⁻¹) | Source(s) |

| Human Cystathionine γ-Lyase | L-Cystathionine | 0.5 | 2.5 | 1.9 | [1][2] |

| Yeast Cystathionine β-Synthase | L-Cystathionine (reverse reaction) | 0.083 | - | 0.56 | [3] |

| Yeast Cystathionine β-Synthase | L-Serine + L-Homocysteine | 1.2 (L-Ser) | - | - | [3] |

Note: "units/mg" refers to the specific activity of the enzyme. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

Inhibitor IC₅₀ Values

Inhibitors of CBS and CSE are crucial tools for studying the physiological roles of the transsulfuration pathway. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

| Inhibitor | Target Enzyme | IC₅₀ (µM) | Source(s) |

| Aminooxyacetic acid (AOAA) | CBS | 8.5 ± 0.7 | [4][5] |

| Aminooxyacetic acid (AOAA) | CSE | 1.1 ± 0.1 | [4][5] |

| β-cyanoalanine (BCA) | CSE | 14 ± 0.2 | [4][5] |

| D,L-Propargylglycine (PAG) | CSE | 40 ± 8 | [4][5] |

| L-Aminoethoxyvinylglycine (AVG) | CSE | Potent, low µM | [4] |

| Hydroxylamine | CSE | 60-fold more selective for CSE than CBS | [4] |

| Trifluoroalanine | CBS | 4-fold more selective for CBS than CSE | [4] |

| Oxamic hydrazide 1 | CSE | 13 ± 1 | [6] |

| Na₂S₂ | CSE | ~20 | [7] |

| Na₂S₃ | CSE | ~7 | [7] |

| Na₂S₄ | CSE | ~5 | [7] |

Experimental Protocols

This compound is a key reagent in various experimental procedures to assess the function of the transsulfuration pathway.

Coupled Enzyme Assay for Cystathionine β-Synthase (CBS) Activity

This method indirectly measures CBS activity by quantifying the cysteine produced from the sequential action of CBS and CSE.

Principle: CBS synthesizes cystathionine from homocysteine and serine. An excess of CSE is added to the reaction to immediately convert the produced cystathionine into cysteine, which is then detected colorimetrically.

Materials:

-

DL-Homocysteine

-

L-Serine

-

Pyridoxal-5'-phosphate (PLP)

-

Recombinant Cystathionine γ-Lyase (CSE)

-

Ninhydrin (B49086) reagent

-

Tris-HCl buffer (pH 8.6)

-

Sample containing CBS (e.g., cell lysate, purified enzyme)

-

This compound (for standard curve)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, L-serine, DL-homocysteine, and PLP.

-

Enzyme Addition: Add the sample containing CBS and an excess of CSE to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

-

Cysteine Detection: Add ninhydrin reagent and heat the samples. The reaction between cysteine and ninhydrin produces a colored product.

-

Spectrophotometry: Measure the absorbance at 560 nm.

-

Quantification: Determine the concentration of cysteine produced by comparing the absorbance to a standard curve generated with known concentrations of DL-Cystathionine (which will be fully converted to cysteine by CSE).

Methylene (B1212753) Blue Assay for H₂S Production from Cystathionine

This assay is used to measure the activity of CSE by detecting the production of hydrogen sulfide from cysteine, which is generated from cystathionine.

Principle: H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which has a strong absorbance at 670 nm.

Materials:

-

This compound

-

Recombinant CSE or sample containing CSE

-

PLP

-

Phosphate (B84403) buffer (pH 8.2)

-

Zinc acetate

-

N,N-dimethyl-p-phenylenediamine sulfate (B86663) in HCl

-

Ferric chloride in HCl

Procedure:

-

Reaction Setup: In a reaction vessel, combine the phosphate buffer, PLP, and this compound.

-

Enzyme Addition: Initiate the reaction by adding the CSE-containing sample.

-

Incubation: Incubate at 37°C in a shaking water bath.

-

H₂S Trapping: Terminate the reaction and trap the produced H₂S by adding zinc acetate, which forms zinc sulfide.

-

Color Development: Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride to the mixture.

-

Incubation: Allow the color to develop in the dark at room temperature.

-

Spectrophotometry: Measure the absorbance at 670 nm.

-

Quantification: Calculate the H₂S concentration using a standard curve prepared with NaHS.[8]

LC-MS/MS for Quantitative Analysis of Transsulfuration Pathway Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple metabolites in the transsulfuration pathway, including cystathionine.

Principle: Cell or tissue extracts are prepared and separated by liquid chromatography. The eluted metabolites are then ionized and detected by a mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

General Workflow:

-

Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer, followed by protein precipitation (e.g., with methanol (B129727) or perchloric acid).

-

Chromatographic Separation: Inject the supernatant onto an appropriate LC column (e.g., a reverse-phase C18 or HILIC column) to separate the metabolites.

-

Mass Spectrometry Analysis: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Data Analysis: Quantify the metabolites by comparing the peak areas to those of stable isotope-labeled internal standards.

Visualizations: Pathways and Workflows

The Transsulfuration Pathway

Caption: The central role of Cystathionine in the Transsulfuration Pathway.

Experimental Workflow for CBS Activity Assay

Caption: Workflow for the coupled enzyme assay to determine CBS activity.

Conclusion

This compound is an essential tool for researchers investigating sulfur amino acid metabolism and its role in health and disease. Its function as the central intermediate in the transsulfuration pathway makes it indispensable for characterizing the activity of cystathionine β-synthase and cystathionine γ-lyase. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals aiming to further elucidate the complexities of this vital metabolic pathway and to identify novel therapeutic targets for a range of associated disorders.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]

structure and properties of DL-Cystathionine dihydrochloride

An In-Depth Technical Guide to the Structure and Properties of DL-Cystathionine Dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of DL-Cystathionine dihydrochloride. It is intended to serve as a technical resource, incorporating detailed data, experimental methodologies, and pathway visualizations to support research and development activities.

Chemical and Physical Properties

This compound is the salt form of DL-Cystathionine, a key intermediate in the trans-sulfuration pathway. It is a mixture of four stereoisomers: L-Cystathionine, D-Cystathionine, L-Allocystathionine, and D-Allocystathionine.[1][2] As a racemic mixture, it is optically inactive.

Structure and Identification

| Property | Data |

| Chemical Name | S-(2-amino-2-carboxyethyl)-DL-homocysteine, dihydrochloride |

| Synonyms | DL-Allocystathionine dihydrochloride |

| Molecular Formula | C₇H₁₄N₂O₄S · 2HCl |

| Molecular Weight | 295.18 g/mol |

| CAS Number | 535-34-2 (for DL-Cystathionine) |

| Appearance | White to off-white crystalline solid |

Physicochemical Data

| Property | Value |

| Melting Point | ~315-316 °C (decomposes) for the non-salt form |

| Solubility | Soluble in 1M HCl (50 mg/mL), and water (40 mg/mL, with pH adjustment to 2 with 1M HCl).[3] Also soluble in PBS (pH 7.2) at 0.25 mg/mL. |

| pKa (Strongest Acidic) | ~1.79 (predicted for the non-salt form) |

| pKa (Strongest Basic) | ~9.66 (predicted for the non-salt form) |

| Optical Rotation | [α]²⁰_D = 0° (as it is a DL-racemic mixture) |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of L-Cystathionine in D₂O shows characteristic peaks for the protons in the molecule. The spectrum for the DL mixture will be identical.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.925 | t | α-H (homocysteine) |

| 3.839 | t | α-H (cysteine) |

| 3.101 | m | β-H (cysteine) |

| 2.715 | m | γ-H (homocysteine) |

| 2.159 | m | β-H (homocysteine) |

Data is for L-Cystathionine and is expected to be identical for the DL form.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 174.5 | C=O (carboxyl) |

| 56.4 | α-C (homocysteine) |

| 56.3 | α-C (cysteine) |

| 34.9 | β-C (cysteine) |

| 32.9 | γ-C (homocysteine) |

| 29.8 | β-C (homocysteine) |

Data is for L-Cystathionine and is expected to be identical for the DL form.[4]

Infrared (IR) Spectroscopy

The IR spectrum of cystathionine (B15957) shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2500 | O-H and N-H stretching |

| ~1630 | N-H bending (amine) |

| ~1580 | C=O stretching (carboxylate) |

| ~1410 | C-O stretching (carboxylate) |

| ~1300 | C-H bending |

| ~680 | C-S stretching |

Data is for Cystathionine and is expected to be very similar for the dihydrochloride salt.

Mass Spectrometry

The mass spectrum of cystathionine will show a molecular ion peak corresponding to its molecular weight.

| m/z | Assignment |

| 223.0750 | [M+H]⁺ |

| 221.0600 | [M-H]⁻ |

Data is for the non-salt form.

Biological Role and Signaling Pathway

DL-Cystathionine is a crucial intermediate in the trans-sulfuration pathway , which converts homocysteine to cysteine.[5] This pathway is vital for the regulation of homocysteine levels and the synthesis of cysteine, a precursor for the major cellular antioxidant, glutathione.[6] The key enzymes in this pathway are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL).

Trans-sulfuration Pathway

The diagram below illustrates the central role of cystathionine in the trans-sulfuration pathway.

Caption: The Trans-sulfuration Pathway.

Experimental Protocols

Synthesis of DL-Cystathionine

A general method for the synthesis of the stereoisomers of cystathionine involves the condensation of D- or L-homocysteine with (R)- or (S)-2-amino-3-chloropropanoic acid hydrochloride under alkaline conditions.[7]

Materials:

-

DL-Homocysteine

-

DL-2-amino-3-chloropropanoic acid hydrochloride

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Dissolve DL-Homocysteine in an aqueous solution of sodium hydroxide.

-

Add a solution of DL-2-amino-3-chloropropanoic acid hydrochloride to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from a mixture of water and ethanol to obtain pure DL-Cystathionine.

-

To prepare the dihydrochloride salt, dissolve the purified DL-Cystathionine in a minimal amount of water and add two equivalents of concentrated hydrochloric acid. Evaporate the solution to dryness to yield this compound.

Enzymatic Assay for Cystathionine β-synthase (CBS)

This protocol describes a continuous spectrophotometric assay for CBS activity.

Principle: The activity of CBS is determined by measuring the rate of cystathionine formation from homocysteine and serine. The produced cystathionine is then cleaved by an excess of cystathionine γ-lyase (CGL) to produce cysteine, which can be quantified.

Materials:

-

This compound (for standard curve)

-

DL-Homocysteine

-

L-Serine

-

Cystathionine γ-lyase (CGL)

-

Tris-HCl buffer (pH 8.0)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-Serine, and CGL.

-

Add the enzyme source (e.g., cell lysate) to the reaction mixture.

-

Initiate the reaction by adding DL-Homocysteine.

-

At various time points, take aliquots of the reaction mixture and add to a solution of DTNB.

-

Measure the absorbance at 412 nm. The rate of increase in absorbance is proportional to the rate of cysteine formation.

-

A standard curve can be generated using known concentrations of this compound.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical workflow for assessing the purity of a synthesized batch of this compound.

Caption: Workflow for Purity Analysis.

References

- 1. DL-Cystathionine I CAS#: 535-34-2 I mixture of 4 isomers of cystathionine and allocystathionine I InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bmse000033 L-Cystathionine at BMRB [bmrb.io]

- 5. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 7. Synthesis of optically active homocysteine from methionine and its use in preparing four stereoisomers of cystathionine - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Cystathionine Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-Cystathionine dihydrochloride (B599025), a crucial intermediate in sulfur metabolism. This document consolidates essential physicochemical data, details its role in the transsulfuration pathway, and offers comprehensive experimental protocols for its use in research settings.

Core Physicochemical Data

DL-Cystathionine is an intermediate in the biosynthesis of the amino acid cysteine.[1] The dihydrochloride salt is a common form used in research due to its stability and solubility.

| Parameter | Value | Reference |

| Compound Name | DL-Cystathionine dihydrochloride | [1][2] |

| Synonyms | DL-Allocystathionine dihydrochloride, S-(2-amino-2-carboxyethyl)-homocysteine, dihydrochloride | [2] |

| CAS Number | 535-34-2 (for DL-Cystathionine) | [3][4][5] |

| Molecular Formula | C₇H₁₄N₂O₄S · 2HCl | [2] |

| Molecular Weight | 295.18 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in aqueous acid and slightly soluble in water.[5] Soluble in PBS (pH 7.2) at 0.25 mg/mL.[2] For L-Cystathionine, solubility in water is reported as 40 mg/mL (pH adjusted to 2 with 1 M HCl) and 25 mg/mL (pH adjusted to 10 with NaOH).[6] | |

| Storage | Store at -20°C for long-term stability (≥ 4 years).[2] |

The Transsulfuration Pathway: The Biological Context of Cystathionine (B15957)

DL-Cystathionine is a central molecule in the transsulfuration pathway, a metabolic route that interconverts homocysteine and cysteine.[7][8] This pathway is critical for regulating sulfur balance, synthesizing cysteine for glutathione (B108866) production, and generating the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S).[5][8]

The pathway involves two key enzymatic steps:

-

Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[5][9]

-

Cystathionine γ-lyase (CSE or CTH): This enzyme cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[10]

The regulation of these enzymes is crucial for maintaining cellular homeostasis, and dysregulation is associated with various diseases, including homocystinuria.[1][9]

Diagram of the Transsulfuration Pathway

Caption: The transsulfuration pathway illustrating the conversion of homocysteine to cysteine via cystathionine.

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Preparation of this compound Solutions

Objective: To prepare stock and working solutions for in vitro and in vivo experiments.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.2

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Corn oil

-

0.5% Carboxymethylcellulose sodium (CMC-Na) solution

-

Sterile, deionized water (ddH₂O)

Procedure for Aqueous Solutions:

-

For a PBS solution, weigh the desired amount of this compound.

-

Add the appropriate volume of PBS (pH 7.2) to achieve the target concentration (e.g., 0.25 mg/mL).[2]

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Sterile filter the solution using a 0.22 µm filter for cell culture experiments.

Procedure for In Vivo Formulations:

-

Suspension in CMC-Na:

-

Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of ddH₂O.

-

Add the required amount of this compound to the 0.5% CMC-Na solution to achieve the final desired concentration.

-

Vortex thoroughly to create a uniform suspension suitable for oral administration.[4]

-

-

DMSO/Corn Oil Formulation (for injection):

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

For a 10:90 DMSO:Corn oil formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix well to obtain a clear solution or a fine suspension.[4]

-

Note: Always test the solubility of a small amount of the compound in the chosen solvent before preparing a large batch. For long-term storage, aliquot stock solutions and store at -80°C for up to 6 months.[6]

Workflow for Solution Preparation

Caption: A generalized workflow for the preparation of this compound solutions.

Cystathionine β-Synthase (CBS) Activity Assay

Objective: To measure the activity of CBS, the enzyme that produces cystathionine.

Principle: Several assay types are available. A common fluorometric assay measures the production of hydrogen sulfide (H₂S), a side-product of CBS activity when using cysteine and homocysteine as substrates. The H₂S reacts with a non-fluorescent probe to yield a highly fluorescent product.[11][12] A colorimetric coupled enzyme assay can also be used, where cystathionine produced by CBS is converted to cysteine by CSE, and the resulting cysteine is detected with ninhydrin.[13]

Materials (Fluorometric Assay Example):

-

Cell or tissue lysate containing CBS

-

CBS Assay Buffer

-

Fluorescent Probe (e.g., Azido-based probe)

-

L-Homocysteine

-

L-Cysteine

-

Fluorescence microplate reader (Ex/Em = 368/460 nm)

Procedure (General Steps):

-

Prepare samples (cell or tissue homogenates) in assay buffer.

-

Add the assay components (buffer, probe, substrates) to the wells of a microplate.

-

Initiate the reaction by adding the sample lysate to the wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals.

-

Calculate the CBS activity based on the rate of increase in fluorescence, compared to a standard curve.

Note: Commercially available kits, such as those from Abcam (ab241043) or MyBioSource (MBS846928), provide optimized reagents and detailed protocols.[11][12]

Cystathionine γ-Lyase (CSE) Activity Assay

Objective: To measure the activity of CSE, the enzyme that cleaves cystathionine.

Principle: A common method involves measuring the production of cysteine from cystathionine. The newly formed cysteine can be quantified using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with sulfhydryl groups to produce a yellow-colored product (2-nitro-5-thiobenzoate) that can be measured spectrophotometrically at 412 nm.[14]

Materials:

-

Purified CSE or lysate containing CSE

-

Borate (B1201080) buffer (e.g., 40 mM, pH 8.2)

-

L-Cystathionine (substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

DTNB solution

Procedure:

-

Prepare a reaction mixture containing borate buffer, PLP, DTNB, and the enzyme sample in a microplate well.

-

Initiate the reaction by adding L-Cystathionine (e.g., to a final concentration of 1 mM).

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[14]

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

Calculate the CSE activity based on the rate of change in absorbance, using the molar extinction coefficient of 2-nitro-5-thiobenzoate.

This guide provides foundational information and protocols for researchers working with this compound. For specific applications, further optimization of these protocols may be necessary.

References

- 1. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DL-Cystathionine I CAS#: 535-34-2 I mixture of 4 isomers of cystathionine and allocystathionine I InvivoChem [invivochem.com]

- 5. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 11. Cystathionine beta Synthase Assay Kit (ab241043) | Abcam [abcam.com]

- 12. mybiosource.com [mybiosource.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Enigmatic Interaction of DL-Cystathionine with Cystathionine Beta-Synthase: A Technical Deep Dive into the Core Mechanism

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystathionine (B15957) beta-synthase (CBS) is a pivotal enzyme in sulfur metabolism, catalyzing the pyridoxal-5'-phosphate (PLP)-dependent condensation of L-serine and L-homocysteine to form L-cystathionine. This reaction is the first committed step in the transsulfuration pathway, which is crucial for the synthesis of cysteine and downstream metabolites like glutathione (B108866) and taurine. While the mechanism of L-cystathionine synthesis is well-elucidated, a significant knowledge gap exists regarding the interaction of cystathionine beta-synthase with DL-cystathionine and its individual D-isomer. This technical guide provides an in-depth exploration of the established CBS mechanism, its kinetics, and regulation, while also addressing the current limitations in our understanding of its stereospecificity with respect to cystathionine. We present available quantitative data, detailed experimental protocols, and visual representations of the enzymatic pathway to serve as a comprehensive resource for researchers in the field.

The Core Mechanism of Cystathionine Beta-Synthase: A Focus on L-Cystathionine Synthesis

The canonical reaction catalyzed by CBS is the synthesis of L-cystathionine from L-serine and L-homocysteine.[1][2][3][4] The enzyme can also catalyze the reverse reaction, the breakdown of L-cystathionine into L-serine and L-homocysteine. The forward reaction follows a Ping-Pong kinetic mechanism, where one substrate binds and a product is released before the second substrate binds.[2]

The catalytic cycle is critically dependent on the cofactor pyridoxal-5'-phosphate (PLP).[1][2] The reaction proceeds through several key intermediates:

-

Internal Aldimine Formation: In the resting state, the aldehyde group of PLP forms a Schiff base (internal aldimine) with the ε-amino group of a specific lysine (B10760008) residue in the active site of CBS.[1]

-

External Aldimine Formation with L-Serine: The first substrate, L-serine, displaces the active site lysine to form an external aldimine with PLP.

-

Formation of the Aminoacrylate Intermediate: A proton is abstracted from the α-carbon of L-serine, followed by the elimination of a water molecule, resulting in the formation of a highly reactive aminoacrylate intermediate.[2] This is a key step in the catalytic cycle.

-

Nucleophilic Attack by L-Homocysteine: The second substrate, L-homocysteine, performs a nucleophilic attack on the β-carbon of the aminoacrylate intermediate.

-

Formation of the L-Cystathionine-PLP External Aldimine: This attack results in the formation of an external aldimine between L-cystathionine and PLP.

-

Release of L-Cystathionine: The active site lysine residue attacks the L-cystathionine-PLP aldimine, releasing the final product, L-cystathionine, and regenerating the internal aldimine, returning the enzyme to its resting state.[2]

Allosteric Regulation by S-Adenosyl-L-Methionine (SAM)

The activity of mammalian CBS is allosterically activated by S-adenosyl-L-methionine (SAM).[5] SAM binds to a regulatory domain at the C-terminus of the enzyme, inducing a conformational change that relieves autoinhibition and increases the catalytic rate.[1][5] This regulatory mechanism allows for the control of homocysteine flux between the remethylation and transsulfuration pathways. When SAM levels are high, indicating a surplus of methionine, CBS is activated to channel homocysteine towards cysteine synthesis.

The Question of Stereospecificity: Interaction with D-Cystathionine and DL-Cystathionine

A thorough review of the scientific literature reveals a significant lack of information on the specific interaction of cystathionine beta-synthase with D-cystathionine or a racemic mixture of DL-cystathionine. The vast majority of studies have focused on the physiologically relevant L-isomers of substrates and products.

Enzymes are generally highly stereospecific due to the chiral nature of their active sites, which are precisely shaped to accommodate specific stereoisomers of their substrates. Based on this fundamental principle, it can be hypothesized that D-cystathionine is unlikely to be a substrate for the reverse reaction of CBS. It is possible that D-cystathionine could act as a weak competitive inhibitor by binding to the active site, but without experimental data, this remains speculative.

Some studies have utilized (D,L)-homocysteine in CBS assays, which suggests the enzyme may have some tolerance for D-isomers of its substrates, although the activity with the D-isomer is likely to be significantly lower than with the L-isomer.[6] However, this does not provide direct evidence for the interaction with D-cystathionine.

Quantitative Data on CBS Kinetics and Regulation

The following tables summarize the available quantitative data for the kinetic parameters of human cystathionine beta-synthase with its primary substrates and allosteric activator.

| Substrate | Km (mM) | Vmax or kcat | Notes | Reference |

| L-Serine | 1.2 ± 0.2 | kcat = 1.3 ± 0.1 s-1 | Using a four-enzyme coupled spectrophotometric assay. | [6] |

| L-Serine | 2.2 ± 0.5 | kcat = 2.5 ± 0.4 s-1 | Using a radioactive single time point assay. | [6] |

| L-Homocysteine | 5.6 ± 2.2 | - | Using a four-enzyme coupled spectrophotometric assay with cysteamine (B1669678) as a surrogate. | [6] |

| L-Homocysteine | 6.6 ± 2.2 | - | Using a radioactive single time point assay with cysteamine as a surrogate. | [6] |

| Allosteric Activator | Dissociation Constant (Kd) | Fold Activation | Notes | Reference |

| S-Adenosyl-L-Methionine (SAM) | 15 µM | 2.5 - 5 | SAM increases the Vmax of the reaction without affecting the Km for the substrates. | [5] |

Experimental Protocols

Spectrophotometric Coupled Enzyme Assay for CBS Activity

This method provides a continuous assay for CBS activity by coupling the production of cystathionine to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[6]

Materials:

-

Tris-HCl buffer (200 mM, pH 8.0)

-

L-Serine solution

-

(D,L)-Homocysteine solution

-

Pyridoxal-5'-phosphate (PLP) solution

-

S-Adenosyl-L-Methionine (SAM) solution (optional, for studying activation)

-

Cystathionine γ-lyase (CGL)

-

L-Lactate dehydrogenase (LDH)

-

Pyruvate kinase (PK)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Purified CBS enzyme or cell/tissue lysate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-serine, PEP, NADH, PLP, CGL, LDH, and PK in a cuvette.

-

Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding L-homocysteine and the CBS enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the CBS activity.

LC-MS/MS Based Assay for CBS Activity

This highly sensitive and specific method measures the formation of the product, cystathionine, directly using liquid chromatography-tandem mass spectrometry.[7]

Materials:

-

Stable isotope-labeled substrate (e.g., 2H-serine or 13C-serine)

-

L-Homocysteine

-

Tris-HCl buffer (pH 8.0)

-

PLP

-

Dithiothreitol (DTT)

-

CBS enzyme source

-

Internal standard (e.g., 13C,15N-cystathionine)

-

Perchloric acid for reaction termination

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, stable isotope-labeled serine, L-homocysteine, PLP, and DTT.

-

Add the CBS enzyme source to initiate the reaction.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction by adding perchloric acid.

-

Add the internal standard.

-

Centrifuge to pellet precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of labeled cystathionine formed.

Adaptation of Protocols to Study D- or DL-Cystathionine Interaction

To investigate the potential inhibitory effect of D-cystathionine, the above protocols for the forward reaction could be modified. D-cystathionine or DL-cystathionine would be added to the reaction mixture at various concentrations, and the rate of L-cystathionine formation would be measured. A decrease in the reaction rate in the presence of the D-isomer would suggest competitive inhibition. A Lineweaver-Burk or Dixon plot could then be used to determine the inhibition constant (Ki).

Visualizing the CBS Mechanism and Workflows

Signaling Pathway of L-Cystathionine Synthesis

Caption: The enzymatic synthesis of L-Cystathionine by CBS.

Catalytic Cycle of Cystathionine Beta-Synthase

References

- 1. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. Structure of human cystathionine β-synthase: a unique pyridoxal 5′-phosphate-dependent heme protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 6. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Cystathionine dihydrochloride and the transsulfuration pathway

An In-depth Technical Guide on DL-Cystathionine Dihydrochloride (B599025) and the Transsulfuration Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transsulfuration pathway, a critical metabolic route for sulfur-containing amino acids, and the role of DL-Cystathionine dihydrochloride as a key intermediate. It details the enzymatic reactions, regulatory mechanisms, and methods for experimental analysis, presenting quantitative data and pathway diagrams to support advanced research and drug development.

Introduction to the Transsulfuration Pathway

The transsulfuration pathway is a central metabolic process that facilitates the conversion of homocysteine to cysteine.[1][2] This pathway is vital for controlling sulfur balance, maintaining cellular redox homeostasis, and synthesizing essential downstream molecules.[2][3] It intersects with the methionine cycle at the homocysteine junction, where the metabolic fate of homocysteine is decided: either remethylation back to methionine or irreversible entry into the transsulfuration pathway.[4][5] The products of this pathway, particularly cysteine, are precursors to critical compounds such as glutathione (B108866) (GSH), taurine, and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S).[2][4][6] Dysregulation of this pathway is implicated in various pathological conditions, including cardiovascular disease and neurodegenerative disorders.[4][7]

Core Components and Enzymatic Reactions

The pathway is primarily catalyzed by two pyridoxal-5'-phosphate (PLP), or vitamin B6, dependent enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL).[6][7]

Cystathionine β-Synthase (CBS)

CBS (EC 4.2.1.22) catalyzes the first and rate-limiting step of the transsulfuration pathway.[5] It facilitates the condensation of L-serine and L-homocysteine to form cystathionine.[8][9]

Reaction: L-serine + L-homocysteine → L-cystathionine + H₂O

Human CBS is a complex, tetrameric enzyme containing a heme cofactor, which may act as a redox sensor.[6][8][9] The enzyme's activity is allosterically regulated by S-adenosylmethionine (SAM), which serves as an activator.[6][10] When methionine levels are high, elevated SAM concentrations activate CBS, channeling excess homocysteine towards cysteine synthesis.[5][6]

Cystathionine γ-Lyase (CGL)

CGL (EC 4.4.1.1), also known as cystathionase (CSE), catalyzes the final step in the pathway.[11][12] It cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[1][11]

Reaction: L-cystathionine → L-cysteine + α-ketobutyrate + NH₃

Unlike CBS, CGL activity is primarily regulated at the transcriptional level, influenced by stimuli such as oxidative and endoplasmic reticulum stress.[2] CGL can also catalyze the formation of H₂S from cysteine.[4][11]

This compound: The Intermediate

DL-Cystathionine is the key intermediate molecule synthesized by CBS and subsequently catabolized by CGL.[13][14] For research and experimental purposes, it is often supplied as this compound, a more stable salt form.[15][16] This compound is a mixture of four isomers of cystathionine and allocystathionine (B7821828).[14][15][17] Its primary utility is as a substrate in in vitro assays to study the kinetics and inhibition of CGL or to investigate the downstream effects of the transsulfuration pathway.

Data Presentation: Properties and Kinetics

Quantitative data for the key intermediate and enzymes are summarized below for easy reference and comparison.

Physicochemical Properties of DL-Cystathionine and its Dihydrochloride Salt

| Property | Value | Source |

| DL-Cystathionine | ||

| Molecular Formula | C₇H₁₄N₂O₄S | [13][14] |

| Molecular Weight | 222.26 g/mol | [13] |

| Appearance | Solid / White powder | [13] |

| CAS Number | 535-34-2 | [13][14] |

| This compound | ||

| Molecular Formula | C₇H₁₄N₂O₄S • 2HCl | [16] |

| Molecular Weight | 295.2 g/mol | [16] |

| Purity (Typical) | ≥95% | [16] |

| Solubility | 0.25 mg/ml in PBS (pH 7.2) | [16] |

Enzyme Kinetic Parameters

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (units/mg) | Source |

| Human Cystathionine γ-Lyase (recombinant) | L-Cystathionine | 0.5 | 2.5 | [18] |

Note: Kinetic values can vary based on experimental conditions, enzyme source (native vs. recombinant), and purity.

Experimental Protocols

This section outlines generalized methodologies for studying the transsulfuration pathway.

Measurement of Cystathionine γ-Lyase (CGL) Activity

This protocol is based on the quantification of cysteine produced from the CGL-catalyzed cleavage of cystathionine.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.2). Add co-factor pyridoxal-5'-phosphate (PLP) to a final concentration of ~0.1 mM.

-

Enzyme Preparation: Purify CGL from a tissue homogenate or use a recombinant version. Dilute the enzyme solution to the desired concentration in the reaction buffer.

-

Initiation of Reaction: Add the substrate, this compound, to the reaction mixture to a final concentration (e.g., 1-5 mM). Add the prepared enzyme solution to initiate the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid (TCA), which precipitates the protein.

-

Quantification of Cysteine: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Analyze the supernatant for cysteine content using a colorimetric assay (e.g., with ninhydrin) or by HPLC with appropriate detection.

-

Calculation: Calculate the specific activity based on the amount of cysteine produced per unit time per milligram of enzyme.

Measurement of Homocysteine and Cysteine in Biological Samples

High-Performance Liquid Chromatography (HPLC) is a widely used method for the accurate quantification of thiols like homocysteine and cysteine.[19][20]

-

Sample Collection and Preparation:

-

Reduction of Disulfides: Thaw the plasma sample and treat it with a reducing agent (e.g., dithiothreitol (B142953) or sodium borohydride) to reduce disulfide bonds, converting all forms of homocysteine and cysteine to their free thiol forms.

-

Protein Precipitation: Precipitate plasma proteins by adding an acid (e.g., perchloric acid or TCA). Centrifuge to obtain a clear supernatant.

-

Derivatization: React the free thiols in the supernatant with a fluorescent labeling agent (e.g., 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate, SBD-F) to create stable, fluorescent derivatives that can be detected with high sensitivity.

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a reverse-phase C18 column.

-

Separate the thiol derivatives using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).

-

Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths.

-

-

Quantification: Calculate the concentrations of homocysteine and cysteine by comparing the peak areas from the sample to those of known standards.

Mandatory Visualizations

The Transsulfuration Pathway

Caption: The Transsulfuration Pathway.

Experimental Workflow for CGL Activity Assay

Caption: Workflow for CGL Enzyme Activity Assay.

References

- 1. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 13. Cystathionine | C7H14N2O4S | CID 834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. DL-Cystathionine I CAS#: 535-34-2 I mixture of 4 isomers of cystathionine and allocystathionine I InvivoChem [invivochem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. caymanchem.com [caymanchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. foodforthebrain.org [foodforthebrain.org]

The Biological Significance of DL-Allocystathionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Allocystathionine is a diastereomer of L-cystathionine, a key intermediate in the transsulfuration pathway. This pathway is central to sulfur amino acid metabolism, facilitating the conversion of methionine to cysteine. The enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) are the primary catalysts in this pathway. While the biological roles of L-cystathionine are well-established, the significance of its stereoisomers, particularly the "allo" forms, has been a subject of investigation for decades. This technical guide provides an in-depth overview of the biological significance of DL-allocystathionine, with a focus on its metabolic fate, interaction with key enzymes, and potential pathological implications.

Metabolic Fate and Enzymatic Interactions

The metabolism of DL-allocystathionine is intrinsically linked to the stereospecificity of the core enzymes of the transsulfuration pathway: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).

Cystathionine β-Synthase (CBS)

Cystathionine β-synthase (EC 4.2.1.22) catalyzes the condensation of serine and homocysteine to form L-cystathionine. This reaction is a pivotal step in sulfur amino acid metabolism.[1] While the primary substrate for CBS is L-serine and L-homocysteine, the stereoselectivity of the enzyme is a critical factor in determining the metabolic fate of other stereoisomers.

Cystathionine γ-Lyase (CSE)

Cystathionine γ-lyase (EC 4.4.1.1), also known as cystathionase, is responsible for the cleavage of L-cystathionine into L-cysteine, α-ketobutyrate, and ammonia.[2] The substrate specificity of CSE is crucial for the production of cysteine and the overall flux of the transsulfuration pathway. Early research dating back to the 1940s investigated the interaction of cystathionine isomers with liver extracts, laying the groundwork for understanding the enzymatic cleavage of these compounds.[3]

Studies on the stereoisomers of cystathionine have shown that l(-)-allocystathionine can support the growth of rats on a diet deficient in cystine but restricted in methionine. This suggests that l(-)-allocystathionine can be enzymatically cleaved in vivo to yield a compound that can be utilized for essential biological functions, likely cysteine. Furthermore, it has been proposed that the cleavage of l(-)-allocystathionine results in the formation of d-homocysteine.[1][4]

Pathological Significance

Disruptions in the transsulfuration pathway are associated with several metabolic disorders, most notably homocystinuria and cystathioninuria.

Homocystinuria , most commonly caused by a deficiency in CBS, leads to the accumulation of homocysteine and methionine in the blood and urine.[5] This condition is associated with a range of clinical manifestations, including cardiovascular, skeletal, and neurological abnormalities.

Cystathioninuria is characterized by the accumulation of cystathionine due to a deficiency in CSE. While often considered a benign condition, it highlights the importance of CSE in processing cystathionine.

The presence and concentration of allocystathionine (B7821828) isomers in these conditions have not been extensively studied, representing a potential area for future research to understand their contribution to the pathophysiology of these disorders.

Quantitative Data

Detailed quantitative data on the enzymatic kinetics of DL-allocystathionine with CBS and CSE are limited in the publicly available literature. The following table summarizes the known kinetic parameters for the canonical substrates of these enzymes.

| Enzyme | Substrate | K_m_ | V_max_ | Source |

| Human Cystathionine γ-Lyase | L-Cystathionine | 0.5 mM | 2.5 units/mg | [6] |

No specific kinetic data (K_m_, V_max_, K_i_) for DL-allocystathionine or its individual stereoisomers with CBS or CSE were found in the available search results.

Experimental Protocols

Synthesis of Allocystathionine Isomers

A historical method for the synthesis of l(-)-allocystathionine and d(+)-allocystathionine involves the coupling of the appropriate stereoisomer of homocystine with methyl α-amino-β-chloropropionate hydrochloride.[1]

Outline of Synthesis for l(-)-Allocystathionine:

-

Starting Materials: l-homocystine (B555024) and d-methyl α-amino-β-chloropropionate hydrochloride.

-

Reaction: The coupling reaction is performed to link the sulfur atom of homocysteine to the β-carbon of the chloropropionate derivative.

-

Isolation and Purification: The resulting l(-)-allocystathionine is isolated and purified. The dibenzoyl derivative can be prepared for characterization.

Note: This is a summary of a historical method. For a modern, detailed protocol, researchers should consult specialized organic synthesis literature.

Analytical Methods for Stereoisomer Separation

The separation and quantification of cystathionine stereoisomers are critical for studying their biological roles. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

General Protocol for HPLC Separation of Diastereomers:

-

Column Selection: A chiral stationary phase (CSP) or a non-chiral column can be used. For separating diastereomers, a standard silica (B1680970) gel or reversed-phase column may be effective.

-

Mobile Phase: The choice of mobile phase depends on the column and the properties of the analytes. A common approach for separating diastereomers on a silica gel column is to use a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). For reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.

-

Detection: UV detection is commonly used if the molecules have a chromophore. If not, derivatization with a UV-active tag may be necessary. Mass spectrometry (MS) provides high sensitivity and specificity and can be coupled with HPLC (LC-MS) for robust quantification.[7][8]

This is a general guideline. Method development and optimization are necessary for the specific separation of cystathionine diastereomers.

Signaling Pathways and Logical Relationships

The transsulfuration pathway is the primary metabolic route involving cystathionine and its isomers. The diagram below illustrates the central role of CBS and CSE in this pathway.

This diagram illustrates the conversion of methionine to homocysteine, which is then condensed with serine by CBS to form L-cystathionine. CSE subsequently cleaves L-cystathionine to produce L-cysteine. The dashed lines indicate the proposed, but not fully characterized, cleavage of DL-allocystathionine by CSE to yield cysteine.

Conclusion and Future Directions

While the existence and synthesis of DL-allocystathionine have been known for many years, its precise biological significance remains an area of active investigation. Early studies suggest that at least one of its stereoisomers, l(-)-allocystathionine, can be metabolized to provide a source of cysteine. However, a comprehensive understanding of its interaction with the key enzymes of the transsulfuration pathway, its physiological concentrations, and its role in metabolic disorders is still lacking.

Future research should focus on:

-

Enzyme Kinetics: Determining the kinetic parameters (K_m_, V_max_, K_i_) of the individual stereoisomers of allocystathionine with purified human CBS and CSE.

-

Quantitative Metabolomics: Developing and applying sensitive analytical methods, such as LC-MS/MS, to accurately measure the concentrations of allocystathionine isomers in biological samples from healthy individuals and patients with disorders of sulfur amino acid metabolism.

-

Metabolic Tracing: Utilizing stable isotope-labeled allocystathionine isomers to trace their metabolic fate in cellular and animal models.

-

Structural Biology: Elucidating the crystal structures of CBS and CSE in complex with allocystathionine isomers to understand the molecular basis of their interaction and stereospecificity.

A deeper understanding of the biological significance of DL-allocystathionine will not only enhance our knowledge of sulfur amino acid metabolism but may also provide new insights into the pathophysiology of related genetic disorders and open avenues for novel therapeutic interventions.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. In vivo 1H MRS detection of cystathionine in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cystathionine β-synthase - Proteopedia, life in 3D [proteopedia.org]

- 7. Elucidation of the Stereochemical Mechanism of Cystathionine γ-Lyase Reveals How Substrate Specificity Constrains Catalysis (Journal Article) | OSTI.GOV [osti.gov]

- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

DL-Cystathionine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystathionine dihydrochloride (B599025) is a salt of DL-cystathionine, a racemic mixture of the non-proteinogenic amino acid cystathionine (B15957). As an intermediate in the transsulfuration pathway, cystathionine plays a crucial role in sulfur amino acid metabolism, connecting the methionine cycle to the biosynthesis of cysteine. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and key experimental protocols related to DL-Cystathionine dihydrochloride, tailored for researchers and professionals in the field of drug development and life sciences.

Discovery and History

The discovery of cystathionine is credited to the American biochemist Vincent du Vigneaud in the 1930s and 1940s.[1] His pioneering work on sulfur-containing amino acids elucidated the metabolic pathway for the interconversion of cysteine and homocysteine, identifying cystathionine as the key intermediate.[1] The first chemical synthesis of racemic cystathionine was reported by Brown and du Vigneaud, which involved the thioalkylation of DL-homocysteine with methyl (RS)-2-amino-3-chloropropionate.[1] This foundational work paved the way for a deeper understanding of sulfur metabolism and its implications in various physiological and pathological processes.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₄N₂O₄S · 2HCl | [2] |

| Molecular Weight | 295.2 g/mol | [2] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 315-316 °C (decomposes) | [3] |

| Solubility | Soluble in aqueous acid (slightly), water (slightly, with sonication) | [3] |

| CAS Number | 535-34-2 (for DL-Cystathionine) | [4] |

Signaling Pathway: The Transsulfuration Pathway

Cystathionine is a central molecule in the transsulfuration pathway, which is essential for the synthesis of cysteine from homocysteine. This pathway is primarily catalyzed by two key enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL).

Caption: The Transsulfuration Pathway.

Experimental Protocols

Chemical Synthesis of DL-Cystathionine

A method for the synthesis of the four stereoisomers of cystathionine, which can be adapted for the synthesis of the DL-racemic mixture, has been described by Shiraiwa et al.[5] The general principle involves the condensation of D- and L-homocysteine with (R)- and (S)-2-amino-3-chloropropanoic acid hydrochlorides under alkaline conditions.[5]

Reaction Scheme:

DL-Homocysteine + DL-2-amino-3-chloropropanoic acid hydrochloride --(Alkaline Conditions)--> DL-Cystathionine

Materials:

-

DL-Homocysteine

-

DL-2-amino-3-chloropropanoic acid hydrochloride

-

A suitable base (e.g., Sodium Hydroxide)

-

Solvent (e.g., Water or an alcohol/water mixture)

Procedure Outline:

-

Dissolve DL-Homocysteine in an aqueous alkaline solution.

-

Add DL-2-amino-3-chloropropanoic acid hydrochloride to the reaction mixture.

-

Stir the reaction at a controlled temperature until the reaction is complete (monitoring by a suitable method like TLC or HPLC is recommended).

-

Neutralize the reaction mixture to precipitate the DL-Cystathionine.

-

Filter, wash, and dry the product.

-

For the dihydrochloride salt, the isolated DL-Cystathionine can be dissolved in a minimal amount of water and treated with two equivalents of hydrochloric acid, followed by precipitation with a suitable organic solvent like ethanol (B145695) or acetone.

Caption: Chemical Synthesis Workflow.

Enzymatic Assay for Cystathionine β-Synthase (CBS) Activity

Several methods are available to assay the activity of CBS, the enzyme responsible for the synthesis of cystathionine. A common method is a colorimetric coupled enzyme assay.[6][7]

Principle:

This assay relies on a two-step enzymatic reaction. First, CBS synthesizes cystathionine from serine and homocysteine. Then, a coupling enzyme, cystathionine γ-lyase (CGL), cleaves the newly formed cystathionine to produce cysteine. The cysteine is then quantified colorimetrically using ninhydrin (B49086), which forms a colored complex that can be measured spectrophotometrically at 560 nm.[6][7]

Materials:

-

Enzyme source (e.g., tissue homogenate, purified CBS)

-

L-Serine

-

L-Homocysteine

-

Cystathionine γ-lyase (CGL)

-

Ninhydrin reagent

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer

Procedure Outline:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, L-serine, L-homocysteine, and the enzyme source.

-

Initiation of Reaction: Initiate the reaction by adding the enzyme source or one of the substrates.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Coupling Reaction: Add CGL to the reaction mixture to convert the produced cystathionine to cysteine.

-

Color Development: Stop the enzymatic reactions and add ninhydrin reagent. Heat the samples to allow for color development.

-

Measurement: Measure the absorbance of the samples at 560 nm using a spectrophotometer.

-

Quantification: Determine the amount of cysteine produced by comparing the absorbance to a standard curve of known cysteine concentrations. The CBS activity can then be calculated based on the amount of cysteine formed per unit time per amount of enzyme.

Caption: Enzymatic Assay Workflow.

Conclusion

This compound, as a stable form of the crucial metabolic intermediate cystathionine, is an invaluable tool for researchers studying sulfur amino acid metabolism and related diseases. This guide has provided a comprehensive overview of its historical discovery, physicochemical properties, and its central role in the transsulfuration pathway. The detailed outlines of its chemical synthesis and a key enzymatic assay offer a practical foundation for its application in a laboratory setting. Further research into the roles of cystathionine and the enzymes that metabolize it will continue to be a vital area of investigation in the development of novel therapeutic strategies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CYSTATHIONINE CAS#: 535-34-2 [chemicalbook.com]

- 4. DL-Cystathionine I CAS#: 535-34-2 I mixture of 4 isomers of cystathionine and allocystathionine I InvivoChem [invivochem.com]

- 5. Synthesis of optically active homocysteine from methionine and its use in preparing four stereoisomers of cystathionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

understanding the isomers of cystathionine dihydrochloride

An In-depth Technical Guide to the Isomers of Cystathionine (B15957) Dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystathionine, a key intermediate in the transsulfuration pathway, exists as a set of four distinct stereoisomers due to the presence of two chiral centers in its structure. As the dihydrochloride salt, these isomers are often encountered in research and pharmaceutical development. Understanding the unique physicochemical properties, metabolic fates, and biological activities of each isomer is critical for applications ranging from metabolic research to drug design. This technical guide provides a comprehensive overview of the isomers of cystathionine dihydrochloride, detailing their structure, properties, and the metabolic pathways they inhabit. It includes a summary of quantitative data, conceptual experimental protocols for their synthesis and separation, and visualizations of key chemical and biological relationships.

Introduction to Cystathionine

Cystathionine is a non-proteinogenic amino acid that serves as a crucial intermediate in the biosynthesis of cysteine.[1] In the primary metabolic route in mammals, known as the reverse transsulfuration pathway, cystathionine is synthesized from L-homocysteine and L-serine by the enzyme cystathionine β-synthase (CBS).[1][2] It is subsequently cleaved by cystathionine γ-lyase (CGL or CSE) to produce L-cysteine, α-ketobutyrate, and ammonia.[1][3] This pathway is central to sulfur amino acid metabolism, homocysteine regulation, and the production of downstream molecules like the major cellular antioxidant, glutathione.[4] Given its metabolic significance, the stereochemistry of cystathionine and its derivatives is of paramount importance.

The Stereoisomers of Cystathionine

Cystathionine possesses two chiral centers, one at the α-carbon of the homocysteine-derived moiety and another at the α-carbon of the serine-derived moiety. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.[5]

The four stereoisomers are:

-

L-Cystathionine ((2S,2'R)-cystathionine) : The naturally occurring isomer in mammals.[6]

-

D-Cystathionine ((2R,2'S)-cystathionine) : The enantiomer of L-Cystathionine.

-

L-Allocystathionine ((2S,2'S)-cystathionine) : A diastereomer of L- and D-Cystathionine.[5]

-

D-Allocystathionine ((2R,2'R)-cystathionine) : The enantiomer of L-Allocystathionine and a diastereomer of L- and D-Cystathionine.

The term "DL-Cystathionine" typically refers to a racemic mixture of L- and D-cystathionine, while "DL-Allocystathionine" refers to a mixture of the allo-isomers.[7] Commercially available cystathionine dihydrochloride can be a mixture of all four isomers.

Physicochemical Properties

The different spatial arrangements of atoms in stereoisomers lead to distinct physicochemical properties. While enantiomers share identical properties like melting point and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical rotation).[8] Diastereomers have different physical properties altogether.[8] A summary of available data is presented below.

| Property | L-Cystathionine | D-Cystathionine | Allocystathionine (Isomer unspecified) | DL-Cystathionine (Mixture) |

| Molecular Formula | C₇H₁₄N₂O₄S | C₇H₁₄N₂O₄S | C₇H₁₄N₂O₄S | C₇H₁₄N₂O₄S |

| Molecular Weight | 222.26 g/mol [6] | 222.26 g/mol | 222.26 g/mol [9] | 222.26 g/mol [7] |

| CAS Number | 56-88-2[6] | N/A | 61949-06-2[9] | 535-34-2[7] |

| Melting Point | 312 °C[6] | N/A | 281 °C[9] | 315-316 °C (dec.) |

| Optical Rotation | L-(+)-Cystathionine[6] | d(-)-cystathionine[5] | l(-)- and d(+)-allocystathionine exist[5] | Racemic (no rotation) |

| IUPAC Name | (2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid[6] | (2R)-2-amino-4-[(2S)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | (2S)-2-amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid[9] | N/A |

Note: Data for individual D- and allo-isomers are not consistently available in public databases. The optical rotation prefixes (d/l or +/-) indicate the direction of rotation of plane-polarized light and do not always correspond directly to the D/L stereochemical descriptors.[10]

Biological Role and Metabolic Pathways

The Reverse Transsulfuration Pathway

In mammals, L-cystathionine is the central molecule in the reverse transsulfuration pathway, which converts the potentially toxic metabolite L-homocysteine into the valuable amino acid L-cysteine.[4]

-

Synthesis: Cystathionine β-synthase (CBS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the condensation of L-serine and L-homocysteine to form L-cystathionine.[11]

-

Cleavage: Cystathionine γ-lyase (CGL), also a PLP-dependent enzyme, catalyzes the cleavage of L-cystathionine into L-cysteine, α-ketobutyrate, and ammonia.[3]

This pathway is critical for maintaining low levels of homocysteine; genetic defects in CBS lead to homocystinuria, a serious metabolic disorder.[12]

Isomer-Specific Metabolism and Biological Activity

The enzymes of the transsulfuration pathway exhibit high stereospecificity.[13] This implies that non-natural isomers of cystathionine are likely metabolized differently, if at all, which can lead to distinct biological effects.

-

Enzymatic Specificity: Both CBS and CGL are highly specific for their L-amino acid substrates.[14][15] While detailed kinetic data for all four cystathionine isomers as substrates for CGL are scarce, early metabolic studies in rats showed that L(-)-allocystathionine could support growth on a methionine-restricted, cystine-free diet, similar to the natural L(+)-cystathionine. In contrast, the D-isomers did not support growth, suggesting they are not effectively cleaved to produce cysteine.[5]

-

Differential Effects of Metabolites: Research on L-cystathionine sulfoxide (B87167), a metabolite found in patients with cystathioninuria, provides strong evidence for isomer-specific activity. When separated into two diastereomers, CS-I and CS-II, they exhibited opposing effects on superoxide (B77818) generation in human neutrophils, acting on different intracellular signaling pathways.[16] This highlights the principle that stereoisomers can have not only different potencies but also qualitatively different biological functions.

Experimental Protocols: Synthesis and Separation

The preparation of stereochemically pure isomers of cystathionine dihydrochloride for research requires specific synthetic and purification methodologies.

Conceptual Protocol: Synthesis of the Four Stereoisomers

A published chemical synthesis strategy allows for the creation of all four stereoisomers.[17] The general workflow involves the condensation of optically active homocysteine precursors with optically active 3-chloroalanine (B1143638) precursors.

-

Prepare Precursors: Synthesize D- and L-homocysteine (D-Hcy and L-Hcy) from D- and L-methionine, respectively.

-

Condensation Reaction: Condense the prepared homocysteine isomers with commercially available (R)- and (S)-2-amino-3-chloropropanoic acid hydrochlorides under alkaline conditions.

-

L-Hcy + (S)-2-amino-3-chloropropanoic acid → L-Cystathionine

-

D-Hcy + (R)-2-amino-3-chloropropanoic acid → D-Cystathionine

-

L-Hcy + (R)-2-amino-3-chloropropanoic acid → L-Allocystathionine

-

D-Hcy + (S)-2-amino-3-chloropropanoic acid → D-Allocystathionine

-

-

Purification and Salt Formation: Purify the resulting stereoisomer from the reaction mixture, typically by crystallization. The purified free base can then be treated with hydrochloric acid to form the stable dihydrochloride salt.

Conceptual Protocol: Separation of Isomers

If starting with a mixture of isomers (e.g., from a non-stereospecific synthesis or a commercial source of DL-cystathionine), chromatographic techniques are required for separation.

-

Method Selection: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. Due to the differences in physicochemical properties, diastereomers can often be separated on standard reversed-phase or ion-exchange columns. To separate enantiomers, a chiral stationary phase (CSP) or a chiral mobile phase additive is required.[18][19]

-

Column and Mobile Phase Screening:

-

Stationary Phase: For separating all four isomers, a chiral column (e.g., polysaccharide-based, Pirkle-type, or cyclodextrin-based) is essential.[20]

-

Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) with an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH and ionic strength of the buffer are critical parameters to optimize for achieving separation of the zwitterionic analytes.

-

-

Detection: Detection is typically achieved using UV absorbance at a low wavelength (~210 nm) or, for greater sensitivity and specificity, by mass spectrometry (LC-MS).[21] An LC-MS/MS method can provide definitive identification and quantification of each isomer.[21]

Conclusion

The four stereoisomers of cystathionine dihydrochloride represent distinct chemical entities with the potential for unique metabolic fates and biological activities. While the naturally occurring L-cystathionine is well-characterized within the context of the reverse transsulfuration pathway, its stereoisomers are less understood. The available evidence strongly suggests that metabolic enzymes are highly stereoselective, rendering the non-natural isomers poor substrates for cysteine production. For researchers in metabolism and drug development, the ability to synthesize, separate, and study these isomers individually is crucial. Future work characterizing the specific interactions of each isomer with metabolic enzymes and cellular signaling pathways will further illuminate the intricate role of stereochemistry in sulfur amino acid metabolism.

References

- 1. Cystathionine - Wikipedia [en.wikipedia.org]

- 2. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 4. proteopedia.org [proteopedia.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. L-Cystathionine | C7H14N2O4S | CID 439258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cystathionine | C7H14N2O4S | CID 834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Allocystathionine | C7H14N2O4S | CID 10104953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Optical rotation - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Deciphering pathophysiological mechanisms underlying cystathionine beta-synthase-deficient homocystinuria using targeted metabolomics, liver proteomics, sphingolipidomics and analysis of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The enzymology of cystathionine biosynthesis: strategies for the control of substrate and reaction specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determinants of enzymatic specificity in the Cys-Met-metabolism PLP-dependent enzymes family: crystal structure of cystathionine gamma-lyase from yeast and intrafamiliar structure comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iris.univr.it [iris.univr.it]

- 16. Different effect of diastereoisomers of L-cystathionine sulfoxide on the stimulus coupled responses of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of optically active homocysteine from methionine and its use in preparing four stereoisomers of cystathionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]

- 21. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Cystathionine Dihydrochloride in Sulfur Amino Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Cystathionine dihydrochloride (B599025) serves as a crucial intermediate in the transsulfuration pathway, a metabolic route central to sulfur amino acid metabolism. This pathway governs the synthesis of cysteine from methionine, thereby playing a pivotal role in maintaining cellular redox homeostasis, generating essential metabolites, and influencing various signaling pathways. This technical guide provides a comprehensive overview of the role of DL-Cystathionine dihydrochloride, detailing the enzymatic reactions it participates in, the regulatory mechanisms of the key enzymes—cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE)—and its implications in health and disease. This document includes quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and signaling pathways to facilitate a deeper understanding and further research in this critical area of biochemistry and drug development.

Introduction to Sulfur Amino Acid Metabolism and the Transsulfuration Pathway